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Compound of Interest

Compound Name: SH-42

Cat. No.: B8209974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for SH-42, a

potent and selective inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24). The

data presented here is compiled from peer-reviewed scientific literature to facilitate an objective

evaluation of SH-42's performance and reproducibility against other known DHCR24 inhibitors.

Executive Summary
SH-42 is a steroidal diester that has been demonstrated to be a highly potent and selective

inhibitor of human DHCR24.[1] Its mechanism of action involves blocking the final step in the

Bloch pathway of cholesterol biosynthesis, leading to the accumulation of the cholesterol

precursor, desmosterol.[1][2] This accumulation of desmosterol has been shown to activate the

Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.[3][4]

Experimental data from multiple independent studies consistently demonstrate the ability of

SH-42 to increase desmosterol levels both in vitro and in vivo, leading to anti-inflammatory and

pro-resolving effects in various disease models. This guide compares the available data for SH-
42 with other DHCR24 inhibitors, namely Triparanol and U18666A.

Data Presentation: Quantitative Comparison of
DHCR24 Inhibitors
The following tables summarize the key quantitative data for SH-42 and its alternatives.
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Table 1: In Vitro Potency and Selectivity
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Compound Target IC50 (nM) Cell Line
Key
Findings

Reference

SH-42 DHCR24 4.2 HL-60

Highly potent

and selective,

non-toxic.

[5]

SH-42 DHCR24 42 Not specified

Potent and

selective

inhibitor.

[6]

Triparanol DHCR24 Not specified Not specified

First synthetic

cholesterol-

lowering

drug,

withdrawn

due to severe

side effects.

[5][7]

U18666A

DHCR24,

Oxidosqualen

e cyclase,

NPC1

Not specified

for DHCR24
CHO cells

Inhibits

multiple

targets in

cholesterol

pathway and

transport. Ki

for

cholesterol

esterification

inhibition:

0.03 µM.

[8][9][10]

Irbesartan DHCR24 602 HepG2

Identified as

a potential

DHCR24

inhibitor

through

virtual

screening.

[5]
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Table 2: In Vivo Efficacy and Experimental Models
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Compound Animal Model Dosage Key Outcomes Reference

SH-42 C57BL/6 Mice

500 µ g/animal ,

daily for 5 days

(injection)

Significant

increase in

plasma

desmosterol

levels; no acute

hepatotoxicity.

[2]

SH-42

Zymosan-

induced

peritonitis in mice

0.5 mg/animal

per day

Increased levels

of pro-resolving

lipid mediators

(e.g., arachidonic

acid, PGE2,

docosahexaenoi

c acid).

[5]

SH-42

Diet-induced

hepatic steatosis

in LXRα-positive

mice

0.5 mg/animal,

three times per

week

Decreased

disease severity.
[5]

SH-42

Diet-induced

NAFLD in

APOE*3-

Leiden.CETP

mice

Not specified

Markedly

increased

desmosterol in

liver and plasma;

reduced hepatic

lipid content and

steatosis score;

decreased

plasma fatty

acids and

cholesteryl

esters.

[3][4]

Triparanol Not specified Not specified Effective in

reducing

cholesterol but

caused

accumulation of

[7]
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desmosterol

leading to side

effects.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Inhibition of Overall Cholesterol Biosynthesis in HL-60
Cells (for SH-42)
This assay was used to determine the IC50 value of SH-42. The protocol is based on the

method described by Müller C, et al. in the European Journal of Medicinal Chemistry (2017).

Cell Culture: Human HL-60 cells are cultured in RPMI 1640 medium supplemented with 10%

fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a

humidified atmosphere with 5% CO2.

Assay Preparation: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL.

Compound Treatment: Cells are treated with various concentrations of SH-42 or vehicle

(DMSO).

Radiolabeling: After a pre-incubation period, [¹⁴C]acetate is added to each well to a final

concentration of 1 µCi/mL.

Incubation: The plates are incubated for 24 hours to allow for the incorporation of the

radiolabel into newly synthesized sterols.

Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a

chloroform/methanol solvent system.

Analysis: The lipid extract is separated by thin-layer chromatography (TLC) to isolate the

cholesterol fraction.

Quantification: The amount of radioactivity in the cholesterol band is measured using a

scintillation counter.
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IC50 Determination: The concentration of SH-42 that inhibits 50% of the [¹⁴C]acetate

incorporation into cholesterol, compared to the vehicle control, is calculated as the IC50

value.

Zymosan-Induced Peritonitis in Mice (for SH-42)
This model was utilized to assess the anti-inflammatory and pro-resolving effects of SH-42, as

detailed in Körner A, et al., PNAS (2019).

Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.

Compound Administration: Mice are treated with SH-42 (0.5 mg/animal) or vehicle control via

intraperitoneal injection daily for three consecutive days.

Induction of Peritonitis: On the fourth day, 1 hour after the final treatment, peritonitis is

induced by intraperitoneal injection of zymosan A (1 mg/mL in saline).

Sample Collection: At various time points post-zymosan injection (e.g., 4, 12, 24 hours), mice

are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal exudate.

Cell Analysis: The total number of leukocytes in the exudate is determined using a

hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on stained

cytospin preparations.

Lipid Mediator Analysis: The supernatant from the peritoneal lavage fluid is collected for the

analysis of lipid mediators. Prostaglandins, leukotrienes, and specialized pro-resolving

mediators (SPMs) are quantified using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Data Analysis: The effects of SH-42 on leukocyte infiltration and the profile of inflammatory

and pro-resolving lipid mediators are compared to the vehicle-treated group.

Mandatory Visualization
Signaling Pathway of DHCR24 Inhibition by SH-42
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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